molecular formula C15H14N4O2S B2665477 N-(1-cyanocyclopropyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 1808757-32-5

N-(1-cyanocyclopropyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide

Cat. No.: B2665477
CAS No.: 1808757-32-5
M. Wt: 314.36
InChI Key: YVLKZDZPAVZZBN-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopropyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide: is a complex organic compound that features a unique combination of functional groups, including a cyanocyclopropyl group, a quinazolinone moiety, and a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopropyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide typically involves multiple steps:

    Formation of the cyanocyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene with a cyanide source.

    Synthesis of the quinazolinone core: The quinazolinone moiety can be synthesized via the condensation of anthranilic acid derivatives with isocyanates or through the cyclization of o-aminobenzamides.

    Coupling of the two fragments: The final step involves the coupling of the cyanocyclopropyl group with the quinazolinone core, typically through an amide bond formation using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the quinazolinone moiety can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone can be reduced to form alcohols or amines.

    Substitution: The cyanocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving its target molecules.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(1-cyanocyclopropyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The cyanocyclopropyl group may facilitate binding to these targets, while the quinazolinone moiety could modulate the compound’s activity through various interactions.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and cyanocyclopropyl-containing molecules. Compared to these compounds, N-(1-cyanocyclopropyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

List of Similar Compounds

  • Quinazolinone derivatives such as 2-methyl-4-oxo-3,4-dihydroquinazoline.
  • Cyanocyclopropyl-containing compounds like 1-cyanocyclopropane-1-carboxylic acid.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c16-9-15(6-7-15)18-12(20)5-8-19-13(21)10-3-1-2-4-11(10)17-14(19)22/h1-4H,5-8H2,(H,17,22)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLKZDZPAVZZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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